N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine
Description
N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine is a diamine derivative characterized by a branched aliphatic-aryl hybrid structure. The N1 position is substituted with a 1-(4-chlorophenyl)propan-2-yl group, introducing steric bulk and aromatic electron-withdrawing effects due to the 4-chlorophenyl moiety. The N2 position features a long undecyl (C11) alkyl chain, contributing significant hydrophobicity.
Properties
CAS No. |
627525-72-8 |
|---|---|
Molecular Formula |
C22H39ClN2 |
Molecular Weight |
367.0 g/mol |
IUPAC Name |
N'-[1-(4-chlorophenyl)propan-2-yl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H39ClN2/c1-3-4-5-6-7-8-9-10-11-16-24-17-18-25-20(2)19-21-12-14-22(23)15-13-21/h12-15,20,24-25H,3-11,16-19H2,1-2H3 |
InChI Key |
MGYHODGLZNJHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC(C)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 4-chlorophenylpropan-2-amine with undecylethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a chloroaromatic group and a long alkyl chain. Below is a comparison with key analogues:
Table 1: Structural and Property Comparison
*logP estimated using fragment-based methods.
Electronic and Steric Properties
- Chloroaromatic Group : The 4-chlorophenyl moiety introduces electron-withdrawing effects, enhancing electrophilicity at the amine centers. This is critical in corrosion inhibition, where electron-deficient amines adsorb more strongly onto metal surfaces .
- Undecyl Chain : The C11 chain increases logP significantly compared to shorter chains (e.g., 2-methylpropyl in CAS 23892-44-6), improving membrane permeability but reducing water solubility.
Computational Insights
Density functional theory (DFT) studies on similar amines reveal correlations between electronic parameters (e.g., HOMO/LUMO energies, electronegativity) and corrosion inhibition efficiency. For instance:
- HOMO Energy : Higher HOMO values (e.g., −5.2 eV in DETA) correlate with better electron-donating capacity . The target compound’s chloroaromatic group may lower HOMO energy, but the alkyl chain could offset this via hydrophobic interactions.
- Hardness (η) : A lower η (softer base) improves adsorption on soft metal surfaces (e.g., iron). The target compound’s η is expected to be lower than simple alkylamines due to aryl substitution .
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